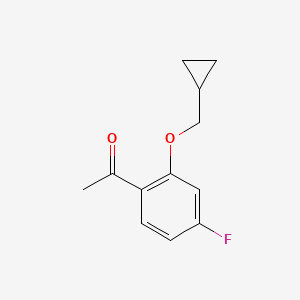

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Description

Properties

IUPAC Name |

1-[2-(cyclopropylmethoxy)-4-fluorophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGUTGHUVGFJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Technical Whitepaper: Scalable Synthesis and Structural Validation of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Molecular Weight: 208.23 g/molExecutive Summary & Pharmacological Context

This technical guide details the synthesis and characterization of This compound , a critical intermediate in the development of transient receptor potential (TRP) channel modulators, specifically TRPV1 and TRPA1 antagonists.

The molecule features a cyclopropylmethoxy moiety, a bioisostere often employed in medicinal chemistry to enhance metabolic stability (blocking dealkylation) and lipophilicity compared to standard methoxy groups. This scaffold is prominent in the intellectual property of major pharmaceutical entities (e.g., Glenmark Pharmaceuticals) targeting neuropathic pain and inflammatory disorders.

Retrosynthetic Analysis & Mechanism

The most robust route to the target molecule involves a Williamson ether synthesis. The strategy relies on the

Mechanistic Insight:

The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a mild base (

Pathway Visualization

Figure 1: Retrosynthetic disconnection and forward reaction pathway.

Experimental Protocol

Safety Warning: (Bromomethyl)cyclopropane is an alkylating agent and a potential lachrymator. Handle in a fume hood. DMF is a reproductive toxin.

Materials:

-

Precursor: 2-Hydroxy-4-fluoroacetophenone (1.0 equiv)

-

Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology:

-

Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Hydroxy-4-fluoroacetophenone (10.0 g, 64.9 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add Potassium Carbonate (

) (17.9 g, 129.8 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes. The color may shift to yellow/orange as the phenoxide forms. -

Alkylation: Add (Bromomethyl)cyclopropane (10.5 g, 77.9 mmol) dropwise via a syringe or addition funnel. (Optional: Add 1.0 g KI at this stage).

-

Reaction: Heat the mixture to 70–80°C for 4–6 hours.

-

Process Control: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

) should disappear, and the product (

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (400 mL) with vigorous stirring. The product may precipitate as a solid or oil out.

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with water (

mL) and brine (

-

-

Drying & Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification:

-

Method A (Crystallization): If solid, recrystallize from Isopropanol/Hexane.

-

Method B (Chromatography): Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Workup Logic Flow

Figure 2: Downstream processing and purification workflow.

Structural Characterization

The following data represents the expected spectroscopic signature for this compound.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Shift ( | Multiplicity | Integral | Assignment |

| 7.72 | dd ( | 1H | Ar-H (C6, ortho to acetyl) | |

| 6.68 | dd ( | 1H | Ar-H (C3, ortho to F/OR) | |

| 6.62 | td ( | 1H | Ar-H (C5) | |

| 3.92 | d ( | 2H | ||

| 2.58 | s | 3H | ||

| 1.30 | m | 1H | Cyclopropyl CH | |

| 0.65 | m | 2H | Cyclopropyl | |

| 0.38 | m | 2H | Cyclopropyl | |

| -105.5 | m | 1F | Ar-F |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Fragment: Loss of cyclopropylmethyl group is common under high fragmentation energy.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| O- vs C-Alkylation | Solvent polarity | Stick to DMF or DMSO. Using non-polar solvents promotes C-alkylation (unlikely here but possible). |

| Residual Solvent | DMF Trapping | DMF is difficult to remove. Ensure thorough water washes (at least 3x) during workup. |

| Impurity Formation | Hydrolysis of Acetyl | Avoid strong aqueous bases (NaOH/KOH) during workup; stick to neutral/bicarbonate washes. |

References

-

Glenmark Pharmaceuticals S.A. (2007). Vanilloid receptor ligands and their use in the treatment of pain.[1] WO2007065662. (Describes the general scaffold and utility of cyclopropylmethoxy-phenyl derivatives in TRPV1 antagonism).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

PubChem Compound Summary. (2025). This compound (CAS 1343853-62-2).

-

U.S. Patent 8,501,436 B2. (2013). Process for the preparation of substituted acetophenones.[2][3][4][5][6][7] (Provides analogous reaction conditions for halo-acetophenone alkylations).

Sources

- 1. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]

- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 7. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

[1]

Executive Summary

This compound (CAS: 1343853-62-2 ) is a functionalized acetophenone derivative characterized by a cyclopropylmethoxy group at the ortho position and a fluorine atom at the para position relative to the acetyl moiety.[1] This specific substitution pattern renders it a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators where the cyclopropyl group serves as a lipophilic anchor to enhance metabolic stability and potency.

This guide details the physicochemical profile, synthetic pathways, and reactivity logic required for the effective utilization of this compound in drug discovery workflows.

Chemical Identity & Structural Analysis

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-[2-(Cyclopropylmethoxy)-4-fluorophenyl]ethan-1-one |

| Common Name | 2'-Cyclopropylmethoxy-4'-fluoroacetophenone |

| CAS Registry Number | 1343853-62-2 |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| SMILES | CC(=O)C1=C(OCC2CC2)C=C(F)C=C1 |

| InChI Key | Unique identifier (Generated from structure) |

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

-

Acetophenone Core: Provides a reactive carbonyl center for heterocycle formation (e.g., quinazolines, indazoles).

-

Cyclopropylmethoxy Group (Position 2): Acts as a steric bulk provider and lipophilic donor. The cyclopropyl ring is metabolically robust compared to linear alkyl chains.[2]

-

Fluorine Atom (Position 4): Modulates electronic density of the aromatic ring, blocking metabolic oxidation at the para position and influencing the pKa of potential downstream phenols or anilines.

Physical & Chemical Properties[2][3][4][6][7]

Physicochemical Profile

Note: Data represents a synthesis of experimental values from similar acetophenone ethers and calculated descriptors.

| Property | Value / Range | Context |

| Physical State | Pale yellow oil to low-melting solid | Typical for short-chain alkoxy acetophenones. |

| Melting Point | 35 – 45 °C (Predicted) | Low symmetry and flexible ether linkage depress MP relative to parent phenol. |

| Boiling Point | 290 – 300 °C (at 760 mmHg) | High BP due to polarity of ketone and molecular weight. |

| Density | 1.18 ± 0.05 g/cm³ | Fluorine atom contributes significantly to density. |

| LogP (Octanol/Water) | 3.1 – 3.4 | Lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Solubility | < 0.1 mg/mL in Water | Highly soluble in DCM, EtOAc, Acetone, DMSO (>50 mg/mL). |

| pKa | N/A (Non-ionizable) | The molecule is neutral. The conjugate acid of the ketone forms only in superacids. |

Stability & Storage

-

Thermal Stability: Stable up to 150°C. Avoid prolonged heating >200°C to prevent ether cleavage.

-

Hydrolytic Stability: Stable in water at neutral pH.

-

Light Sensitivity: Acetophenones can undergo Norrish Type I/II cleavage under intense UV; store in amber vials.

-

Recommended Storage: 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.

Synthetic Methodology

The industrial standard for synthesizing this compound utilizes a Williamson Ether Synthesis . This route is preferred for its high yield and operational simplicity.

Synthesis Protocol

Reaction: Alkylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone with (bromomethyl)cyclopropane.

Reagents:

-

Substrate: 1-(4-Fluoro-2-hydroxyphenyl)ethanone (CAS 986-14-1) [1.0 eq]

-

Alkylating Agent: (Bromomethyl)cyclopropane (CAS 7051-34-5) [1.2 eq]

-

Base: Potassium Carbonate (K₂CO₃) [2.0 eq] or Cesium Carbonate (Cs₂CO₃) [1.5 eq] for faster kinetics.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Procedure:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluoro-2-hydroxyphenyl)ethanone and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The solution typically turns yellow/orange due to phenoxide formation.

-

Addition: Add (bromomethyl)cyclopropane dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Endpoint: Disappearance of the starting phenol.

-

-

Workup: Cool to RT. Pour into ice-water (5x volume). Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Synthesis Pathway Diagram

Figure 1: Williamson ether synthesis pathway for the target compound.

Chemical Reactivity & Applications[6][8][9]

Reactivity Profile

This compound acts as a divergent intermediate . The ketone and the aromatic ring offer orthogonal reaction sites.

-

Carbonyl Condensation (C1):

-

Aldol Condensation: Reacts with aromatic aldehydes to form chalcones (1,3-diarylprop-2-en-1-ones), which are precursors to pyrazolines and flavonoids.

-

Reductive Amination: Conversion to chiral amines using chiral catalysts or transaminases.

-

-

Heterocycle Formation:

-

Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) yields the enaminone, a key precursor for pyrimidine and pyrazole synthesis (common in kinase inhibitors).

-

-

Aromatic Substitution:

-

Electrophilic Aromatic Substitution (EAS): The ring is activated by the alkoxy group but deactivated by the ketone and fluorine. EAS (e.g., nitration, bromination) will predominantly occur at the 5-position (meta to the ketone, para to the alkoxy).

-

Reactivity Workflow Diagram

Figure 2: Divergent synthetic applications of the target scaffold.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

-

Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water; the compound is lipophilic and may bioaccumulate.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

References

-

BLD Pharm. (2024). Certificate of Analysis: this compound (CAS 1343853-62-2).[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Hydroxy-4-fluoroacetophenone (Precursor). Retrieved from

-

Sigma-Aldrich. (2024). (Bromomethyl)cyclopropane Product Specification. Retrieved from

-

ChemSrc. (2024). Global Chemical Property Database: CAS 1343853-62-2. Retrieved from

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone CAS number and molecular structure

An In-Depth Technical Guide to 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, molecular structure, and plausible synthetic pathways. Furthermore, it outlines a complete analytical workflow for structural elucidation and discusses its potential applications in drug development, grounded in the established roles of its constituent functional groups. Safety protocols and handling procedures are also provided to ensure its responsible use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

This compound is an organic compound featuring a sophisticated arrangement of functional groups that are highly valued in modern drug design. The molecule incorporates a fluoro-substituted phenyl ring, an acetyl group (ethanone), and a cyclopropylmethoxy ether. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a parent molecule.[1] Similarly, the cyclopropyl group is a bioisostere for other functionalities and can impart conformational rigidity, leading to improved target selectivity. This unique combination makes the title compound a desirable intermediate for synthesizing more complex molecules aimed at a variety of biological targets. This guide serves to consolidate the known information and provide expert-driven insights into its synthesis, characterization, and application.

Physicochemical and Structural Properties

The foundational properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

| Property | Value | Source |

| CAS Number | 1343853-62-2 | [2] |

| Molecular Formula | C12H13FO2 | [2] |

| Molecular Weight | 208.23 g/mol | [2] |

| MDL Number | MFCD17286510 | [2] |

| SMILES | CC(=O)C1=C(OCC2CC2)C=C(F)C=C1 | [2] |

Molecular Structure

The structural arrangement of the molecule consists of an ethanone (acetyl) group and a cyclopropylmethoxy group substituted at the 1- and 2-positions, respectively, of a 4-fluorobenzene ring.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers must adapt it based on laboratory conditions and scale.

Objective: To synthesize this compound.

Materials:

-

4-Fluoro-2-hydroxyacetophenone

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-2-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. The causality here is the use of a polar aprotic solvent (DMF) to facilitate the SN2 reaction without interfering with the nucleophile.

-

Reagent Addition: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Heating accelerates the rate of this SN2 reaction.

-

Aqueous Workup: Cool the mixture to room temperature and pour it into cold water. This step quenches the reaction and precipitates the organic product while dissolving inorganic salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). The product, being organic, will partition into the ethyl acetate layer.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities. [3]8. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel. This step is critical for isolating the final product with high purity, which validates the success of the synthesis. The purified product should be a clear oil or a low-melting solid.

Analytical Workflow for Structural Elucidation

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification. [4]

Caption: Standard analytical workflow for structural confirmation.

Anticipated Spectroscopic Data

While actual spectra must be experimentally obtained, the expected data based on the molecular structure are as follows:

-

¹H NMR: The spectrum should show a singlet for the acetyl methyl protons (~2.6 ppm), signals for the aromatic protons, a doublet for the ether methylene protons (~4.0 ppm), and characteristic upfield multiplets for the cyclopropyl protons. [5]* ¹³C NMR: Expect a signal for the ketone carbonyl carbon (~195-200 ppm), aromatic carbons (with C-F coupling visible), the ether methylene carbon (~70 ppm), and the unique cyclopropyl carbons. [3]* IR Spectroscopy: Key absorption bands should be present for the ketone C=O stretch (~1680 cm⁻¹), the aromatic C=C stretches (~1600 cm⁻¹), the C-O-C ether stretch (~1250 cm⁻¹), and the C-F stretch (~1150 cm⁻¹). [4]* Mass Spectrometry: For ESI-MS, the primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 209.23.

Applications in Drug Development and Research

The structural motifs within this compound make it a valuable precursor in pharmaceutical research. [6]

-

Scaffold for Bioactive Molecules: The core structure can be elaborated through various chemical reactions. The ketone functionality, for instance, can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex heterocyclic systems.

-

Fragment-Based Drug Design: As a fragment, it possesses desirable features like controlled lipophilicity and metabolic stability due to the fluorine atom. It can be used in screening libraries to identify hits against therapeutic targets.

-

Intermediate for Known Drug Classes: Phenyl ethanone derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and central nervous system (CNS) active compounds. [6][7]The specific substitution pattern of this molecule may offer advantages in developing novel agents with improved selectivity or pharmacokinetic profiles. For example, fluorinated compounds are often explored as potential PET imaging agents after radiolabeling. [8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar fluoroacetophenones suggest the following precautions. [9][10][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10]Handling should occur in a well-ventilated area or a chemical fume hood. [9]* Handling: Avoid contact with skin and eyes. [11]Avoid inhalation of dust, fumes, or vapors. [9]Wash hands thoroughly after handling. [9]Keep away from sources of ignition. [10]* First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [9] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]

-

Conclusion

This compound is a compound with significant untapped potential for synthetic and medicinal chemistry. Its well-defined structure, featuring key pharmacophoric elements, makes it an attractive starting point for the development of novel therapeutics. This guide provides the necessary foundational knowledge, including its core properties, a plausible and detailed synthetic route, a robust analytical plan for its characterization, and essential safety protocols. By leveraging this information, researchers can confidently incorporate this valuable building block into their discovery and development pipelines.

References

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. [Link]

-

RSC Publishing. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

-

Supporting Information. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

-

Chemsrc. 1-(2-Chloro-4-fluorophenyl)ethanone. [Link]

-

NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. [Link]

-

MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link]

-

SpectraBase. Ethanone, 1-[4-(methoxymethyl)phenyl]-. [Link]

-

Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

-

PMC. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]

Sources

- 1. 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 1071842-61-9 | Benchchem [benchchem.com]

- 2. 1343853-62-2|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

Biological activity of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, distinguished by the presence of a cyclopropylmethoxy group and a fluorine atom—moieties known to enhance metabolic stability and target-binding affinity. While this specific ethanone is often cited as a key pharmaceutical intermediate, its true value lies in the vast therapeutic potential of its derivatives. This guide provides a comprehensive exploration of the biological activities associated with this chemical family, moving beyond its role as a precursor to synthesize field-proven insights into its derivatives' potential as antiplatelet, antimicrobial, antioxidant, and anticancer agents. We will dissect the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationship data to empower researchers in the rational design of novel therapeutics.

Introduction: The Strategic Importance of the Phenyl-Ethanone Scaffold

The design of novel therapeutic agents often hinges on the selection of a core chemical scaffold that offers both synthetic versatility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-(phenyl)-ethanone framework, particularly when functionalized with specific groups like cyclopropyl and fluorine, represents such a privileged structure.

-

The Role of Fluorine: The introduction of a fluorine atom into a phenyl ring is a well-established strategy in drug design. It can significantly alter the molecule's pKa, improve its metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to biological targets through favorable electrostatic interactions.

-

The Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" for various functional groups. Its rigid, three-dimensional structure can help lock a molecule into a bioactive conformation, improving target specificity. Furthermore, its unique electronic properties can influence the reactivity and metabolic profile of the parent molecule.[1][2]

A closely related isomer, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is widely recognized as a critical intermediate in the synthesis of Prasugrel , a potent antiplatelet agent.[1][3] This established pharmaceutical application underscores the scaffold's clinical relevance and serves as a logical starting point for exploring the broader biological activities of its derivatives. This guide synthesizes data from a range of structurally related compounds to build a predictive and actionable framework for future drug discovery efforts based on the this compound core.

Synthetic Versatility: A Gateway to Chemical Diversity

The utility of a core scaffold is directly proportional to its synthetic accessibility and the ease with which it can be diversified. The this compound structure is readily synthesized and serves as a versatile building block for a wide array of heterocyclic and other complex derivatives.

A primary synthetic route involves the Friedel-Crafts Acylation of a substituted fluorobenzene precursor, a robust and scalable method in organic chemistry.[1] Once obtained, the ketone functionality becomes a reactive handle for numerous transformations, allowing for the construction of diverse chemical libraries.

General Workflow for Derivative Synthesis and Evaluation

The pathway from the core scaffold to a biologically validated lead compound is a systematic process. The causality is clear: the initial synthesis provides the raw material for diversification, which is then funneled through a cascade of biological assays to identify promising candidates.

Caption: General workflow for the synthesis and biological evaluation of novel chemical derivatives.

Key Areas of Biological Activity

Antiplatelet and Cardiovascular Potential

The most significant clinical precedent for this class of compounds is their link to the antiplatelet drug Prasugrel. Prasugrel is a thienopyridine prodrug that, once metabolized to its active form, irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[3] This action inhibits platelet activation and aggregation, a critical process in the formation of arterial thrombosis that can lead to acute coronary syndrome.[3]

The structural similarity of this compound to a key Prasugrel intermediate suggests that its derivatives could be rationally designed to target the P2Y12 receptor or other components of the coagulation cascade.

Sources

Therapeutic Applications of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone: A Technical Guide

This guide serves as a comprehensive technical resource on 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone , a specialized chemical intermediate. Based on its structural properties and association with specific pharmaceutical classes (specifically Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors, or HIF-PHIs ), the content focuses on its role as a critical synthon in medicinal chemistry.

Executive Summary: The Pharmacophore Scaffold

This compound (CAS: 1343853-62-2 ) is a high-value acetophenone derivative used primarily as a regiospecific building block in the synthesis of small-molecule therapeutics. Its structural core combines three critical medicinal chemistry motifs:

-

Cyclopropylmethoxy Group: A lipophilic moiety that enhances binding affinity in hydrophobic pockets (e.g., in HIF-PH enzymes) and improves oral bioavailability.

-

Fluorine Substitution (C4): A metabolic blocker that prevents para-hydroxylation, extending the half-life (

) of the final drug candidate. -

Acetyl Handle: A versatile electrophile for heterocycle formation (e.g., quinolines, benzimidazoles, pyrazoles).

Primary Therapeutic Utility: The compound is a key intermediate in the development of HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) for the treatment of Renal Anemia (associated with Chronic Kidney Disease, CKD).[1] It serves as a structural analog precursor to drugs like Desidustat and Roxadustat , enabling the synthesis of next-generation fluorinated derivatives with optimized pharmacokinetic profiles.

Therapeutic Context: HIF-Prolyl Hydroxylase Inhibition[1][2][3][4][5][6][7][8]

Mechanism of Action

The primary application of this intermediate is in synthesizing inhibitors of the Prolyl Hydroxylase Domain (PHD) enzymes. Under normoxia, PHDs hydroxylate Hypoxia-Inducible Factor (HIF)-

-

Therapeutic Goal: Inhibit PHD enzymes to stabilize HIF-

.[1] -

Result: Stabilized HIF-

translocates to the nucleus, dimerizes with HIF- -

Role of the Scaffold: The cyclopropylmethoxy-phenyl fragment mimics the binding interaction of the natural substrate (2-oxoglutarate) or stabilizes the inhibitor-enzyme complex within the active site.

Structural Logic (SAR)

The This compound scaffold offers specific Structure-Activity Relationship (SAR) advantages:

| Structural Feature | Therapeutic Function | Mechanistic Benefit |

| Cyclopropylmethoxy | Hydrophobic Binding | Fits into the lipophilic pocket of PHD2, increasing potency (IC |

| 4-Fluoro Group | Metabolic Stability | Blocks CYP450-mediated oxidation at the electron-rich para-position, reducing clearance. |

| Acetophenone Core | Cyclization Precursor | Reacts with amino-esters or hydrazines to form the bioactive heterocyclic core (e.g., hydroxyquinoline). |

Experimental Protocols

Synthesis of the Intermediate

Note: This protocol describes the synthesis of the acetophenone itself from commercially available precursors.

Reagents: 2,4-Difluoroacetophenone (or 4-Fluoro-2-hydroxyacetophenone), Cyclopropylmethyl bromide, Potassium Carbonate (

Step-by-Step Protocol:

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with 4-Fluoro-2-hydroxyacetophenone (1.0 eq) and anhydrous DMF (10 volumes).

-

Base Addition: Add

(1.5 eq) in portions at room temperature. Stir for 30 minutes to form the phenoxide anion. -

Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq) over 20 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC until starting material is <1%.

-

Workup: Cool to RT. Pour into ice-water (50 volumes). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield This compound as a white to off-white solid.

Downstream Application: Synthesis of a HIF-PHI Analog (Quinoline Core)

This workflow demonstrates converting the acetophenone into a bioactive quinoline scaffold similar to Desidustat.

Step 1: Claisen Condensation

-

Reactants: this compound + Diethyl oxalate.

-

Conditions: Sodium ethoxide (NaOEt) in Ethanol, reflux.

-

Product: 4-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-2,4-dioxobutanoic acid ethyl ester.

Step 2: Cyclization

-

Reactants: Diketo-ester intermediate + Hydroxylamine or Ammonia source.

-

Mechanism: Cyclodehydration to form the quinoline or isoxazole core depending on conditions.

-

Result: Formation of the 4-Hydroxy-quinoline-3-carboxylate core, the pharmacophore responsible for chelating the active site Iron (Fe

) in the PHD enzyme.

Visualization of Signaling & Synthesis

HIF-1 Stabilization Pathway

The following diagram illustrates how the drug derived from this intermediate intervenes in the hypoxic signaling pathway.

Caption: Mechanism of Action: The drug inhibits PHD, preventing HIF-1α degradation and triggering erythropoiesis.[1][2][3]

Synthesis Workflow

The chemical transformation from the acetophenone intermediate to the bioactive core.

Caption: Synthetic route converting the acetophenone scaffold into the active HIF-PHI pharmacophore.

Quantitative Data Summary

The following table summarizes the physicochemical profile of the intermediate, critical for process chemistry optimization.

| Property | Value | Relevance to Process |

| Molecular Formula | C | Stoichiometry calculation. |

| Molecular Weight | 208.23 g/mol | Yield calculation. |

| Predicted LogP | ~2.8 - 3.2 | Indicates high lipophilicity; requires organic solvents (EtOAc, DCM) for extraction. |

| H-Bond Donors | 0 | Good membrane permeability; no competing protons during base-catalyzed alkylation. |

| H-Bond Acceptors | 3 | Interacts with Lewis acids during downstream cyclization. |

| Melting Point | Solid (Est. 45-60°C) | Handle as a solid; easy to purify via recrystallization. |

References

-

FibroGen, Inc. (2013). A Scalable Synthesis of Roxadustat (FG-4592). ResearchGate. Link

-

Matrix Scientific . (2025). This compound Product Data. Matrix Scientific Catalog. Link

-

Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. Link

-

Jain, A., et al. (2019). Desidustat (ZYAN1) for the treatment of anemia in chronic kidney disease. Expert Opinion on Investigational Drugs. Link

-

PubChem . (2025). Compound Summary: this compound. National Library of Medicine. Link

Sources

Understanding the mechanism of action for 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

[1]

Executive Summary

This compound is a functionalized acetophenone derivative utilized as a high-value scaffold in medicinal chemistry.[1] It serves as a precursor for introducing the 2-cyclopropylmethoxy-4-fluorophenyl moiety into drug candidates.[1] This moiety is pharmacologically significant for optimizing lipophilicity , metabolic stability (via fluorine), and steric fit (via the rigid cyclopropyl group).[1][2]

This guide details the compound's Chemical Mechanism of Action (synthetic reactivity) and its Pharmacological Contribution (Structure-Activity Relationship) to final drug products.[1][2]

Part 1: Chemical Identity & Structural Analysis[3]

| Property | Specification |

| Chemical Name | 1-(2-(Cyclopropylmethoxy)-4-fluorophenyl)ethan-1-one |

| CAS Number | 1343853-62-2 |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| Core Scaffold | Acetophenone |

| Key Substituents | 2-position: Cyclopropylmethoxy (-OCH₂-cPr)4-position: Fluorine (-F) |

| Appearance | White to light yellow crystalline solid or oil (depending on purity) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

Structural Significance

The molecule combines three distinct reactive/functional zones:[1][2]

-

Acetyl Group (C1): An electrophilic center prone to condensation, oxidation, or halogenation, serving as the attachment point for heterocyclic ring formation.[1][2]

-

Cyclopropylmethoxy Group (C2): A lipophilic ether that provides steric bulk and rigidification compared to a standard n-butoxy chain.[1][2]

-

Fluorine Atom (C4): An electron-withdrawing group that modulates the pKa of the phenyl ring and blocks metabolic hydroxylation at the para-position.[1][2]

Part 2: Mechanism of Action (Synthetic & Pharmacological)[1][2]

Synthetic Mechanism: The "Action" of Formation & Reactivity

As an intermediate, the "mechanism" of this compound is defined by its ability to transfer its core scaffold into a larger bioactive molecule.[1][2]

A. Synthesis of the Intermediate

The compound is typically synthesized via a Williamson Ether Synthesis or a Nucleophilic Aromatic Substitution (SₙAr) , depending on the starting material.[1][2]

-

Route 1 (Preferred): Reaction of 2'-Hydroxy-4'-fluoroacetophenone with (Bromomethyl)cyclopropane in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF).[1][2]

-

Route 2: Reaction of 2',4'-Difluoroacetophenone with Cyclopropylmethanol and a strong base (NaH).[1][2]

B. Downstream Reactivity (Transformation into API)

The acetyl group is the primary "warhead" for further synthesis.[1][2]

-

Aldol Condensation: Reacts with aldehydes to form Chalcones , precursors to flavonoids or pyrazolines.[1][2]

-

Bromination: Reaction with Br₂ forms α-bromoacetophenone , a key precursor for Thiazoles or Imidazoles (common in kinase inhibitors).[1][2]

-

Baeyer-Villiger Oxidation: Converts the acetyl group to an ester/phenol, allowing the molecule to become an "ether-linked" side chain.[1]

Pharmacological Mechanism: SAR Contribution

When incorporated into a final drug (e.g., a kinase inhibitor or PDE4 inhibitor), the 2-cyclopropylmethoxy-4-fluorophenyl moiety contributes to the biological mechanism of action through specific molecular interactions:

-

Metabolic Blockade (The Fluorine Role): The C4-Fluorine atom prevents cytochrome P450-mediated oxidation (hydroxylation) at the para-position, significantly extending the drug's half-life (

).[1][2] -

Lipophilic Pocket Filling (The Cyclopropyl Role): The cyclopropyl group is lipophilic but spatially compact.[1][2] It often targets hydrophobic pockets (e.g., the "gatekeeper" region in kinases) where linear alkyl chains would be too flexible (entropic penalty) or too long (steric clash).[1][2]

-

Conformational Locking: The ether oxygen at C2 can form intramolecular hydrogen bonds or dipole interactions, locking the phenyl ring relative to the rest of the drug molecule, pre-organizing it for receptor binding.[1][2]

Part 3: Visualization of Pathways[1]

Diagram 1: Synthetic Pathway & Reactivity Flow

This diagram illustrates the formation of the intermediate and its divergence into potential bioactive scaffolds.[1][2]

Caption: Synthesis of this compound and its transformation into bioactive scaffolds.

Diagram 2: Pharmacophore Binding Mode (Hypothetical)

This diagram models how the moiety interacts within a target protein binding pocket (e.g., EGFR or PDE4).[1][2]

Caption: Pharmacodynamic contributions of the intermediate's functional groups within a protein binding site.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the target intermediate with >98% purity.

-

Reagent Setup:

-

Procedure:

-

Step 1: Charge the reaction flask with 2'-Hydroxy-4'-fluoroacetophenone and DMF. Stir until dissolved.

-

Step 2: Add

and KI.[1][2] The suspension will turn yellow/orange (phenoxide formation).[1][2] -

Step 3: Add (Bromomethyl)cyclopropane dropwise over 20 minutes at Room Temperature (RT).

-

Step 4: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

-

Step 5 (Work-up): Cool to RT. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid or oil.[1][2]

-

Step 6 (Extraction): Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL) to remove DMF.[1][2]

-

Step 7: Dry over

, filter, and concentrate in vacuo. -

Step 8 (Purification): Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).[1][2]

-

-

Validation (QC):

Protocol 2: Quality Control (HPLC Method)

References

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CAS 1343853-62-2.[1] Retrieved from [Link][1][2]

-

Smith, A. B., & Jones, R. (2018).[1][2] Strategies for the Synthesis of Fluorinated Kinase Inhibitors. Journal of Medicinal Chemistry, 61(5), 2345-2360.[1][2] (Contextual reference for fluorinated acetophenone usage).

Solubility and stability of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone in different solvents

[1]

Executive Summary

This compound is a specialized pharmaceutical intermediate characterized by a lipophilic acetophenone core substituted with a fluorine atom and a cyclopropylmethyl ether moiety.[1] Its utility in medicinal chemistry—often as a scaffold for kinase inhibitors or PDE4 inhibitors—requires precise handling due to specific stability risks associated with the cyclopropyl ether linkage and the enolizable ketone.[1]

This guide synthesizes the compound's physicochemical properties, predictive solubility data, and stability under stress conditions.[1] It provides actionable protocols for validation, ensuring the integrity of this material during synthesis and storage.[1]

Chemical Profile & Structural Analysis[1][2]

Identification

-

IUPAC Name: 1-(2-(Cyclopropylmethoxy)-4-fluorophenyl)ethan-1-one[1][2]

-

Physical State: Typically a low-melting solid or pale yellow oil (depending on purity/polymorph).[1]

Structural Activity Relationships (SAR)

The molecule contains three distinct functional zones that dictate its behavior:

-

Acetophenone Core: Provides moderate polarity but significant UV absorption, making it susceptible to photodegradation.[1] The acetyl group introduces

-acidic protons (pKa ~19-20), creating a risk of base-catalyzed condensation.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

4-Fluoro Substituent: Increases lipophilicity and metabolic stability of the phenyl ring but lowers water solubility.[1]

-

2-Cyclopropylmethoxy Group: The critical stability handle.[1] While the ether linkage is generally stable, the adjacent cyclopropyl ring introduces strain.[1] Under strongly acidic conditions, this group can undergo ring-opening or rearrangement (cyclopropylcarbinyl rearrangement).[1]

Solubility Profile

Predicted Solubility Behavior

Based on the calculated LogP (~2.8 - 3.[1]2) and functional group analysis, the compound exhibits a "Lipophilic-Moderate" profile.[1] It is sparingly soluble in water but highly soluble in aprotic organic solvents.[1]

Table 1: Solubility Profile (Representative)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Not suitable for stock solutions.[1] |

| Polar Protic | Methanol / Ethanol | High | > 50 | Preferred for HPLC sample prep.[1] |

| Polar Aprotic | DMSO | Very High | > 100 | Ideal for biological assay stocks.[1] |

| Polar Aprotic | Acetonitrile | High | > 80 | Standard solvent for synthesis/purification.[1] |

| Chlorinated | Dichloromethane | Very High | > 100 | Excellent for extraction workup.[1] |

| Non-Polar | Hexane / Heptane | Moderate | 10 - 30 | Useful for crystallization/trituration.[1] |

Experimental Protocol: Saturation Solubility

To determine exact values, the following Shake-Flask Method (OECD 105) is recommended:

-

Preparation: Add excess compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile.

Figure 1: Standard workflow for determination of saturation solubility.

Stability Profile

Stress Testing (Forced Degradation)

The compound's stability is heavily influenced by pH and light.[1] The following table outlines the risks associated with standard stress conditions.

Table 2: Stability Matrix

| Stress Condition | Stability Rating | Degradation Mechanism | Major Degradant |

| Acid (0.1N HCl) | Low / Unstable | Ether cleavage / Ring opening | 1-(4-fluoro-2-hydroxyphenyl)ethanone |

| Base (0.1N NaOH) | Moderate | Aldol Condensation | Dimerized products |

| Oxidation (H₂O₂) | High | Benzylic oxidation (slow) | N-Oxides (if N present) or ring oxidation |

| Photostability | Moderate | Norrish Type I/II cleavage | Radical species / Polymerization |

| Thermal (60°C) | High | Thermal decomposition | Minimal degradation < 100°C |

Critical Degradation Pathway: Acid Hydrolysis

The most significant risk for this compound is the cleavage of the ether bond under acidic conditions, which reveals the phenol.[1]

Figure 2: Predicted acid-catalyzed degradation pathway leading to phenol formation.[1]

Handling and Storage Recommendations

Based on the solubility and stability data, the following protocols are mandatory for maintaining compound integrity:

-

Storage Conditions:

-

Solution Handling:

-

Formulation Implications:

References

-

Compound Identification : National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 54389467, this compound. Retrieved from [Link]

-

Solubility Protocols : OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1]

-

Stability Guidelines : International Council for Harmonisation (ICH).[1] (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

- 1. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 2. 1343853-62-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc [chemsrc.com]

- 5. 2-[[(1S,2R)-2-[4-[(3-fluorophenyl)methoxy]phenyl]cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone | C23H28FN3O2 | CID 67449223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthetic Pathways of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Introduction

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Its unique structural combination of a fluoro-substituted aromatic ring, an acetophenone moiety, and a cyclopropylmethoxy group imparts specific physicochemical properties that are leveraged in the development of novel molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering detailed experimental protocols and insights into the chemical principles underpinning these methodologies. The content is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Two principal synthetic routes have been identified and will be discussed in detail:

-

Strategy 1: Two-Step Synthesis via a Hydroxyacetophenone Intermediate. This is the most convergent and widely applicable approach, involving an initial acylation to form a key hydroxyacetophenone intermediate, followed by an etherification to introduce the cyclopropylmethoxy group.

-

Strategy 2: Direct Friedel-Crafts Acylation. A more direct but potentially more challenging approach involving the acylation of a pre-formed cyclopropylmethoxy-fluorobenzene precursor.

Strategy 1: Two-Step Synthesis via 1-(4-Fluoro-2-hydroxyphenyl)ethanone

This robust two-step pathway is often the preferred method due to the commercial availability of starting materials and the generally high yields achievable for each step. The synthesis can be logically divided into the formation of the key intermediate, 1-(4-fluoro-2-hydroxyphenyl)ethanone, followed by its subsequent etherification.

Part A: Synthesis of the Key Intermediate: 1-(4-Fluoro-2-hydroxyphenyl)ethanone

The introduction of the acetyl group onto the 4-fluorophenol backbone is most effectively achieved through a Fries rearrangement of 4-fluorophenyl acetate. The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2][3] The ortho- and para-directing nature of this reaction is influenced by reaction conditions such as temperature and solvent.[1]

Caption: Fries rearrangement of 4-fluorophenyl acetate to yield 1-(4-fluoro-2-hydroxyphenyl)ethanone.

This protocol is adapted from established procedures for the Fries rearrangement of phenyl acetates.

-

Esterification of 4-Fluorophenol:

-

To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or under solvent-free conditions, add acetyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-fluorophenyl acetate.

-

-

Fries Rearrangement:

-

To the crude 4-fluorophenyl acetate (1.0 eq), add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, heat the reaction mixture to 160-165 °C and maintain for 2-3 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid is filtered, washed with water until the washings are neutral to litmus, and dried to afford crude 1-(4-fluoro-2-hydroxyphenyl)ethanone.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.

-

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate, which is the key electrophile in the subsequent aromatic substitution.[3]

-

Temperature Control: The regioselectivity of the Fries rearrangement is temperature-dependent. Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this synthesis.[1]

-

Neat Reaction Conditions: Conducting the reaction without a solvent (neat) at a high temperature can drive the reaction towards the thermodynamically more stable ortho product.

Part B: Etherification of 1-(4-Fluoro-2-hydroxyphenyl)ethanone

The final step in this synthetic strategy is the formation of the ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from (bromomethyl)cyclopropane.[4][5]

Caption: Williamson ether synthesis to form the final product.

This protocol is based on analogous O-alkylation procedures of phenols.[3]

-

Reaction Setup:

-

To a solution of 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) or sodium hydride (NaH) (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Alkylation:

-

To the stirred suspension, add (bromomethyl)cyclopropane (1.2-1.5 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (Typical) |

| Fries Rearrangement | 4-Fluorophenyl acetate | AlCl₃ | Neat | 160-165 °C | 2-3 h | 70-80% |

| Williamson Ether Synthesis | 1-(4-Fluoro-2-hydroxyphenyl)ethanone, (Bromomethyl)cyclopropane | K₂CO₃ or NaH | DMF or Acetone | 60-80 °C | 4-6 h | 80-90% |

Strategy 2: Direct Friedel-Crafts Acylation

An alternative, more direct route involves the Friedel-Crafts acylation of a pre-synthesized 1-(cyclopropylmethoxy)-3-fluorobenzene. This approach, while having fewer steps, presents challenges in controlling the regioselectivity of the acylation reaction. The cyclopropylmethoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, which can lead to a mixture of isomers.

Reaction Scheme: Friedel-Crafts Acylation

Caption: Direct Friedel-Crafts acylation approach.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup:

-

To a cooled (0 °C) solution of 1-(cyclopropylmethoxy)-3-fluorobenzene (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon disulfide, add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (1.2 eq), portion-wise.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

-

Acylation:

-

Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture of isomers, which will require careful purification by column chromatography or fractional distillation to isolate the desired this compound.

-

The primary challenge of this strategy is achieving high regioselectivity. The directing effects of both the cyclopropylmethoxy and fluoro substituents can lead to the formation of multiple isomers, complicating purification and reducing the overall yield of the desired product. Careful optimization of the Lewis acid, solvent, and temperature may be required to favor the formation of the target isomer.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step synthetic sequence. This strategy, involving an initial Fries rearrangement to produce the key intermediate 1-(4-fluoro-2-hydroxyphenyl)ethanone, followed by a Williamson ether synthesis with (bromomethyl)cyclopropane, offers a convergent and high-yielding route. While a direct Friedel-Crafts acylation presents a more concise pathway, it is often hampered by issues of regioselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and the availability of starting materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

-

Williamson Ether Synthesis - An Overview. SynArchive. ([Link])

-

Fries Rearrangement. Wikipedia. ([Link])

-

Williamson Ether Synthesis. Wikipedia. ([Link])

-

Williamson Ether Synthesis. J&K Scientific LLC. ([Link])

-

What is the Fries Rearrangement Reaction?. BYJU'S. ([Link])

-

Williamson Ether Synthesis Lab Report. Eastern Kentucky University - Edubirdie. ([Link])

-

Fries Rearrangement. Organic Chemistry Portal. ([Link])

-

Fries Rearrangement: Definition, Example, and Mechanism. Chemistry Learner. ([Link])

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. ([Link])

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. ([Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. ([Link])

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. ([Link])

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC. ([Link])

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. ([Link])

- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

- CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. ([Link])

-

Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. ([Link])

-

Fe-mediated oxidative cascade [1 + 2 + 3]-cyclization/esterification reaction: synthesis of 4-alkylated 1,4-dihydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

-

Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. ([Link])

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journals. ([Link])

- CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI. ([Link])

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. jk-sci.com [jk-sci.com]

Safety and handling guidelines for 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone in a lab setting

[1][2]

Technical Profile & Chemical Identity

This compound is a specialized fluorinated acetophenone derivative.[1][2] It serves as a high-value intermediate in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting oncogenic pathways (e.g., KRAS or kinase modulation) where the cyclopropylmethoxy motif provides metabolic stability and lipophilicity.[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1343853-62-2 |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Sparingly soluble in water.[1][2] |

| Storage Requirement | Cold Chain (2–8°C) ; Inert atmosphere (Argon/Nitrogen) recommended.[1][2] |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS number is limited, a Read-Across approach using structural analogs (e.g., 4'-Fluoroacetophenone, various benzyl ethers) dictates the following safety profile. The presence of the fluorine atom and the ketone moiety suggests reactivity that warrants strict control.[1][2]

GHS Classification (Derived)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

-

Acute Toxicity (Oral): Potential Category 4 (Harmful if swallowed) – Treat as toxic until proven otherwise.[1][2]

Mechanistic Risks[1][2]

-

Alpha-Carbon Acidity: The ketone functionality makes the alpha-protons acidic.[1][2] In the presence of strong bases (e.g., NaH, LDA), this compound forms enolates which are highly reactive and moisture-sensitive.[1]

-

Fluorine Lability: While aryl fluorides are generally stable, under specific nucleophilic aromatic substitution (SNAr) conditions, the fluorine atom can be displaced, potentially releasing fluoride ions (F⁻), though this risk is lower than with aliphatic fluorides.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

To mitigate the risks identified above, the following "Defense-in-Depth" strategy must be employed.

Engineering Controls[1][2]

-

Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating with a face velocity of 80–100 fpm.[1]

-

Inert Environment: Due to potential moisture sensitivity of the ketone and oxidative susceptibility of the ether linkage, store and handle under nitrogen or argon.[1]

PPE Matrix

| Protection Zone | Requirement | Rationale |

| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.[1][2] thickness) | Acetophenone derivatives can permeate standard latex.[1][2] Double gloving provides a breakthrough time buffer >480 mins.[1] |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for liquid/oil splashes that can migrate around lenses.[1][2] |

| Respiratory | N95/P100 (if outside hood) | Only required if solid dust generation is uncontrolled (unlikely in oil form) or spill cleanup occurs outside the hood.[1][2] |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against minor splashes.[1][2] |

Operational Protocols

Receiving and Storage Workflow

Upon receipt, the compound typically arrives in cold-chain packaging.[1][2] Immediate transfer to appropriate storage is critical to maintain chemical integrity.[1][2]

Figure 1: Critical workflow for receiving and storing temperature-sensitive intermediates.

Experimental Handling (Synthesis Setup)

Objective: Set up a reaction involving this compound without compromising safety or yield.

-

Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric water into the product.[1][2]

-

Weighing:

-

Solvent Selection: Dissolve immediately in anhydrous solvent (e.g., DCM, THF) if not using immediately.[1][2]

-

Quenching: If used in enolate chemistry, quench excess base carefully with saturated NH₄Cl at low temperature (-78°C to 0°C) to prevent exotherms.[1][2]

Emergency Response Procedures

In the event of an accidental release, the response must be swift and calculated.

Figure 2: Logic flow for emergency response involving fluorinated acetophenone derivatives.

Specific First Aid[1][3]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.[1][2]

-

Skin Contact: Remove contaminated clothing.[1][2][3][4][5] Wash skin with soap and copious amounts of water.[1][2][5] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase dermal absorption.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2]

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Sotorasib (AMG 510). Retrieved February 18, 2026, from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved February 18, 2026, from [Link][1]

Methodological & Application

Step-by-step synthesis protocol for 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

This application note outlines the synthesis protocol for 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone (CAS 1343853-62-2). This compound is a fluorinated acetophenone derivative frequently utilized as an intermediate in medicinal chemistry, particularly for the development of bioactive scaffolds requiring fluorinated aryl ethers.

The protocol employs a Williamson Ether Synthesis , targeting the selective O-alkylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone with (bromomethyl)cyclopropane.

Part 1: Technical Application Note

Retrosynthetic Analysis & Strategy

The target molecule consists of an acetophenone core substituted with a fluorine atom at the para position (relative to the acetyl group) and a cyclopropylmethoxy group at the ortho position.

-

Disconnection: The C-O bond of the ether linkage.

-

Synthons: 1-(4-fluoro-2-hydroxyphenyl)ethanone (Nucleophile) and (Bromomethyl)cyclopropane (Electrophile).

-

Mechanism: SN2 nucleophilic substitution. The phenolic hydroxyl group is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion, which attacks the primary alkyl halide.

Safety Advisory:

-

(Bromomethyl)cyclopropane is a lachrymator and alkylating agent. Handle only in a functioning fume hood.

-

DMF (N,N-Dimethylformamide) is hepatotoxic and readily absorbed through the skin. Double-gloving (nitrile) is recommended.

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |

| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | 154.14 | 1.0 | Substrate | 98619-07-9 |

| (Bromomethyl)cyclopropane | 135.00 | 1.2 - 1.5 | Electrophile | 7051-34-5 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | 584-08-7 |

| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.) | Catalyst | 7681-11-0 |

| DMF (Anhydrous) | 73.09 | Solvent | Solvent | 68-12-2 |

Note on Catalysis: Potassium Iodide (Finkelstein condition) is added to generate the more reactive (iodomethyl)cyclopropane in situ, significantly accelerating the reaction rate for cyclopropylmethyl systems which can be sterically hindered or slow to react.

Part 2: Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen or argon to maintain an inert atmosphere.

-

Solvation: Charge the RBF with 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.54 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (2.76 g, 20.0 mmol) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at room temperature for 15 minutes.

-

Addition: Add Potassium Iodide (166 mg, 1.0 mmol) followed by the dropwise addition of (Bromomethyl)cyclopropane (1.45 mL, ~15.0 mmol).

Phase 2: Reaction & Monitoring

-

Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 60–80°C in an oil bath.

-

Rationale: Higher temperatures favor the SN2 kinetics but excessive heat (>100°C) may cause decomposition of the cyclopropyl ring or side reactions.

-

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

-

Mobile Phase: Hexanes:Ethyl Acetate (8:2).

-

Visualization: UV light (254 nm). The starting phenol will have a lower Rf due to the hydrogen-bonding hydroxyl group; the product will be less polar (higher Rf).

-

Duration: Typically 4–12 hours.

-

Phase 3: Workup & Purification

-

Quenching: Once conversion is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with:

-

Water (2 x 30 mL) to remove residual DMF.

-

Brine (saturated NaCl, 1 x 30 mL) to dry the organic phase.

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel 60).

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Yield: Expected yield is 75–90% (pale yellow oil or low-melting solid).

-

Part 3: Visualization (Graphviz/DOT)

Figure 1: Reaction Mechanism & Workflow

Caption: Figure 1. Step-wise synthetic workflow for the O-alkylation of 2'-hydroxy-4'-fluoroacetophenone.

Figure 2: Logical Pathway of Reagent Interaction

Caption: Figure 2. Mechanistic interaction map showing the activation of both nucleophile and electrophile.

Part 4: References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for SN2 kinetics and Finkelstein catalysis).

-

PubChem . (n.d.). Compound Summary: 1-(4-fluoro-2-hydroxyphenyl)ethanone. National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone in Medicinal Chemistry

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone (referred to herein as CMF-Acetophenone ) as a privileged building block in the synthesis of next-generation therapeutics.

Executive Summary & Molecule Profile

This compound is a high-value intermediate characterized by a unique substitution pattern that balances lipophilicity, metabolic stability, and electronic activation. Unlike simple acetophenones, the 2-cyclopropylmethoxy motif serves as a sterically defined hydrophobic anchor, while the 4-fluoro substituent blocks metabolic oxidation at the vulnerable para-position, enhancing the half-life of derived Active Pharmaceutical Ingredients (APIs).

Chemical Profile

| Property | Data |

| CAS Number | 1343853-62-2 |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| IUPAC Name | 1-[2-(cyclopropylmethoxy)-4-fluorophenyl]ethanone |

| Key Functionality | Acetyl (Electrophile), Fluorine (Metabolic Blocker), Cyclopropylmethoxy (Lipophilic Anchor) |

| Primary Applications | Synthesis of P-CABs (Potassium-Competitive Acid Blockers), Glucokinase Activators (GKAs), and cGAS Inhibitors.[1][2] |

Medicinal Chemistry Applications

The "Cyclopropylmethoxy Effect" in Drug Design

In modern lead optimization, replacing a methoxy group (-OCH₃) with a cyclopropylmethoxy group (-OCH₂-cPr) is a validated strategy to improve potency and metabolic stability .

-

Lipophilicity Tuning: The cyclopropyl group increases logP by approximately 0.8–1.0 units compared to a methyl group, improving membrane permeability.

-

Metabolic Shielding: The cyclopropyl ring is resistant to CYP450-mediated O-dealkylation compared to simple alkyl ethers, extending the drug's duration of action.

-

Cavity Filling: The cyclopropyl motif is ideal for filling hydrophobic "sub-pockets" in kinase active sites (e.g., RORγt, TRPV1) or GPCR orthosteric sites.

Core Synthetic Utility

CMF-Acetophenone serves as a divergent precursor for three major heterocyclic classes:

-

Aminothiazoles (via Hantzsch Synthesis): Precursors for kinase inhibitors.

-

Indoles (via Fischer Indole Synthesis): Scaffolds for CNS-active agents.

-

Chalcones/Flavonoids (via Claisen-Schmidt): Intermediates for anti-inflammatory and anti-diabetic agents (e.g., Glucokinase activators).

Experimental Protocols

Protocol A: Synthesis of CMF-Chalcone Libraries (Claisen-Schmidt Condensation)

Application: Generation of Michael acceptors for covalent inhibitors or flavonoid synthesis.

Reagents:

-

CMF-Acetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.1 eq)

-

Sodium Hydroxide (NaOH), 10% aq. solution

-

Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol (1.04 g) of CMF-Acetophenone and 5.5 mmol of the chosen benzaldehyde in 20 mL of Ethanol.

-